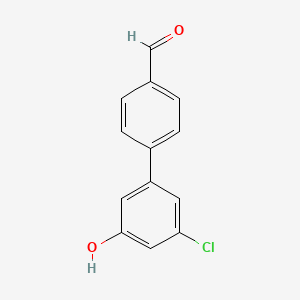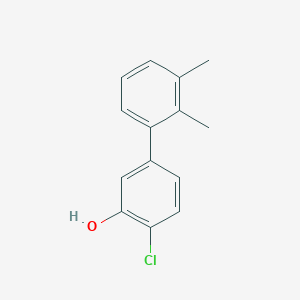
2-Chloro-5-(4-cyanophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-cyanophenyl)phenol, 95% (2C5CPP) is a widely used organic compound in the laboratory setting. It is an aromatic compound, commonly referred to as an aryl halide, and is used in a variety of chemical reactions. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. The compound has a melting point of 59-60 °C and a boiling point of 220 °C.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4-cyanophenyl)phenol, 95% is not well understood. However, it is believed to act as a Lewis acid, which is a molecule that can accept electrons from other molecules. This enables it to form complexes with other molecules, which can then be used in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(4-cyanophenyl)phenol, 95% are not well understood. However, it has been shown to be non-toxic in animal models, and there is no evidence to suggest that it has any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(4-cyanophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents, which makes it easy to use in a variety of reactions. Additionally, it is stable and has a low melting point, which makes it easy to handle and store. However, it is important to note that 2-Chloro-5-(4-cyanophenyl)phenol, 95% is a highly reactive compound and should be handled with caution.
Orientations Futures
The potential for 2-Chloro-5-(4-cyanophenyl)phenol, 95% has yet to be fully explored. Future research could focus on the development of new synthetic methods for the preparation of 2-Chloro-5-(4-cyanophenyl)phenol, 95%, as well as its use in the synthesis of more complex organic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2-Chloro-5-(4-cyanophenyl)phenol, 95%, as well as its potential applications in medicine and other fields. Finally, research could be conducted to explore the potential of 2-Chloro-5-(4-cyanophenyl)phenol, 95% as a catalyst in a variety of reactions.
Méthodes De Synthèse
2-Chloro-5-(4-cyanophenyl)phenol, 95% is prepared through a reaction between 2-chlorophenol and 4-cyanophenol in the presence of sulfuric acid. The reaction produces a water-soluble salt, which is then recrystallized to obtain the desired product.
Applications De Recherche Scientifique
2-Chloro-5-(4-cyanophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as dyes, pharmaceuticals, and polymers. It has also been used in the synthesis of organometallic compounds, such as palladium complexes. Additionally, it has been used in the synthesis of metal-organic frameworks and as a catalyst in organic reactions.
Propriétés
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMMEPAGKKZRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685851 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-cyanophenyl)phenol | |
CAS RN |
1261982-24-4 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














